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Compound of Interest

Compound Name: 2-Amino-5-acetylpyridine

Cat. No.: B012908 Get Quote

An In-depth Technical Guide to the Solubility of 2-Amino-5-acetylpyridine in Organic Solvents

Introduction
2-Amino-5-acetylpyridine is a pivotal intermediate in the synthesis of a wide array of organic

molecules, particularly within the pharmaceutical and materials science sectors.[1] Its unique

molecular architecture, featuring a pyridine ring substituted with both an amino and an acetyl

group, allows it to serve as a versatile building block for more complex compounds with

potential biological activities, including antibacterial, anti-inflammatory, and anti-tumor effects.

[1] The efficiency of its use in synthesis, purification, and formulation is fundamentally governed

by its solubility in various media. A comprehensive understanding of its solubility profile is,

therefore, not merely an academic exercise but a critical prerequisite for process optimization,

reaction design, and the development of robust purification strategies like recrystallization.

This technical guide provides a deep dive into the solubility characteristics of 2-Amino-5-
acetylpyridine. In the absence of extensive quantitative data in the public domain, we will build

a robust solubility profile based on foundational chemical principles, analysis of its molecular

structure, qualitative experimental observations, and a comparative analysis with structurally

related compounds. Furthermore, this guide furnishes a detailed, field-proven protocol for the

experimental determination of its solubility, empowering researchers to generate precise data

tailored to their specific applications.
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Molecular Structure and Physicochemical
Properties Analysis
The solubility behavior of a compound is a direct consequence of its molecular structure. 2-
Amino-5-acetylpyridine (C₇H₈N₂O) possesses three key functional regions that dictate its

interactions with solvent molecules:

Pyridine Ring: A heterocyclic aromatic ring containing an electronegative nitrogen atom. This

makes the ring electron-deficient and capable of engaging in π-π stacking interactions and

acting as a hydrogen bond acceptor.

Amino Group (-NH₂): Located at the 2-position, this group is a potent hydrogen bond donor

(via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair). It imparts

basicity to the molecule.[1]

Acetyl Group (-COCH₃): Located at the 5-position, the carbonyl (C=O) function is a strong

hydrogen bond acceptor. The polarity of this group contributes significantly to the molecule's

overall dipole moment.

These features combine to make 2-Amino-5-acetylpyridine a polar molecule capable of

participating in a variety of intermolecular forces, including hydrogen bonding, dipole-dipole

interactions, and London dispersion forces.

Caption: Molecular structure and key interaction sites.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 2-Amino-5-acetylpyridine
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Property Value Source(s)

Molecular Formula C₇H₈N₂O [1]

Molar Mass 136.15 g/mol [1][2]

Appearance White to yellow crystalline solid [1]

Melting Point 97 - 101 °C [1]

Boiling Point 332.4 °C at 760 mmHg [3][4]

Calculated Log P 0.59 (Consensus) [5]

Calculated Water Solubility 1.46 mg/mL [5]

Theoretical Principles and Solubility Profile
The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar solutes

dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Given its

multiple polar functional groups and hydrogen bonding capabilities, 2-Amino-5-acetylpyridine
is predicted to have favorable solubility in polar solvents, particularly those that can engage in

hydrogen bonding.
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Solute: 2-Amino-5-acetylpyridine

Solvent Classes

Polar Molecule
H-Bond Donor/Acceptor

Polar Protic
(e.g., Methanol, Ethanol)
H-Bond Donor/Acceptor

High Solubility
(Strong H-Bonding)

Polar Aprotic
(e.g., Acetone, Chloroform)

H-Bond Acceptor

Good to Moderate Solubility
(H-Bonding & Dipole-Dipole)

Nonpolar
(e.g., Toluene, Hexane)

Dispersion Forces

Low to Poor Solubility
(Mismatched Polarity)

Click to download full resolution via product page

Caption: Predicted solubility based on solvent class.

Qualitative Solubility
Literature and supplier information confirm these theoretical predictions, though quantitative

data is scarce. The compound is consistently described as soluble in common polar organic

solvents.

Table 2: Qualitative Solubility of 2-Amino-5-acetylpyridine
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Solvent Class Reported Solubility Source(s)

Ethanol Polar Protic
Soluble / Easily

Soluble
[1]

Acetone Polar Aprotic
Soluble / Easily

Soluble
[1]

Chloroform Polar Aprotic Soluble [1]

Water Polar Protic
Slightly / Moderately

Soluble
[1]

Dichloromethane/Met

hanol
Mixture

Soluble (used as

eluent)
[6]

Comparative Analysis with Structural Analogs
To build a more quantitative picture, we can analyze the solubility of its parent structures: 2-

aminopyridine and 2-acetylpyridine.

2-Aminopyridine: This compound is very soluble in polar solvents like methanol, ethanol, and

acetone, but only sparingly soluble in less polar solvents like chloroform.[7][8] Its high

solubility is driven by the potent hydrogen-bonding capabilities of the amino group.

2-Acetylpyridine: This liquid compound is soluble in water (18.2 g/100g at 25°C) and miscible

with ethanol, indicating the acetyl group's strong capacity for polar interactions.[9][10]

Inference for 2-Amino-5-acetylpyridine: The presence of both the amino and acetyl groups

suggests a strong affinity for polar solvents. It is reasonable to infer that its solubility in polar

protic solvents like methanol and ethanol and polar aprotic solvents like acetone and DMSO

will be high. The solubility in moderately polar solvents like chloroform and ethyl acetate is

expected to be good, likely exceeding that of 2-aminopyridine due to the added polar acetyl

group.[11] Conversely, solubility in nonpolar solvents like toluene and hexanes is expected to

be very low.

Experimental Methodology for Solubility
Determination
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To move beyond qualitative descriptions and theoretical inference, rigorous experimental

measurement is necessary. The isothermal equilibrium method (also known as the shake-flask

method) is the gold standard for determining the solubility of a solid in a liquid.[12][13] It is a

self-validating system because it ensures that a true thermodynamic equilibrium has been

reached.

Protocol: Isothermal Equilibrium Solubility
Determination
Objective: To determine the saturation solubility of 2-Amino-5-acetylpyridine in a selected

organic solvent at a specified temperature (e.g., 25 °C).

Materials:

2-Amino-5-acetylpyridine (purity >99%)

Solvent of choice (HPLC grade or equivalent)

Temperature-controlled orbital shaker or water bath

Calibrated thermometer

Analytical balance (±0.1 mg)

Glass vials with PTFE-lined screw caps

Volumetric flasks and pipettes

Syringe filters (e.g., 0.22 µm PTFE)

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

Preparation: Add an excess amount of solid 2-Amino-5-acetylpyridine to a series of vials.

The excess solid is crucial to ensure saturation is achieved and maintained.
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Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to

each vial.

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set

to the desired temperature (e.g., 25 ± 0.1 °C). Agitate the mixtures for a predetermined

period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium.

Causality Insight: A sufficient equilibration time is critical. The rate of dissolution slows

dramatically as it approaches saturation. It is advisable to establish an equilibrium profile

by taking measurements at various time points (e.g., 8, 24, 48, 72 hours) in a preliminary

experiment to confirm that the concentration has plateaued.[14]

Phase Separation: After equilibration, stop agitation and allow the vials to rest in the

temperature bath for at least 2 hours for the excess solid to settle. This step minimizes the

carry-over of solid particles during sampling.

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-

warmed pipette or syringe. Immediately filter the sample through a syringe filter into a clean

vial.

Causality Insight: Filtration is a critical step to remove any undissolved microparticles that

would artificially inflate the measured concentration. Using a pre-warmed syringe prevents

temperature fluctuations that could cause premature crystallization of the solute.

Dilution and Quantification: Accurately dilute the filtered saturate solution with the

appropriate solvent to a concentration that falls within the linear range of the analytical

instrument. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV)

to determine the concentration.

Calculation: Calculate the original concentration in the saturated solution, accounting for all

dilution factors. Express solubility in standard units (e.g., mg/mL, g/100g , or mol/L).

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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